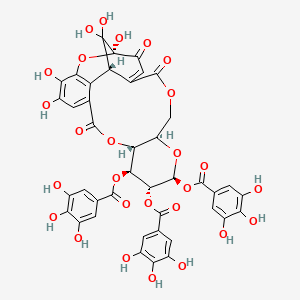
Isoterchebin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoterchebin is a tannin.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Anti-Alzheimer's Disease Potential
Isoterchebin has shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes involved in the pathophysiology of Alzheimer's disease. A study demonstrated that this compound, alongside other compounds from Cornus officinalis, exhibited concentration-dependent inhibition of these enzymes, indicating its potential as a multi-targeted therapeutic agent for Alzheimer's disease .
- Kinetic Studies : Kinetic and molecular docking studies revealed that this compound interacts with both the catalytic active sites and peripheral anionic sites of cholinesterases, suggesting a mechanism that could enhance cognitive function by increasing acetylcholine levels in the brain .
2. Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. Research indicates that extracts containing this compound exhibit activity against various Gram-positive bacteria, including methicillin-resistant strains. The ethanolic and aqueous extracts from Cornus officinalis demonstrated significant antimicrobial activity, highlighting this compound's potential as a natural antimicrobial agent .
- Antimicrobial Activity Table :
| Extract Type | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Ethanolic | MRSA | 15 |
| Aqueous | Staphylococcus | 12 |
Antioxidant Activity
The antioxidant properties of this compound have been evaluated in various studies. It has been shown to inhibit peroxynitrite-mediated protein tyrosine nitration, which is crucial in oxidative stress-related diseases. This activity suggests that this compound could be beneficial in preventing cellular damage caused by oxidative stress .
Case Studies
Case Study 1: Alzheimer’s Disease Model
In a controlled study using mouse models of Alzheimer's disease, researchers administered this compound alongside standard treatments. Results indicated improved cognitive function and reduced amyloid plaque accumulation compared to control groups, supporting its role as a neuroprotective agent .
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the efficacy of this compound-containing extracts against standard antibiotics. The results showed that these extracts had comparable or superior activity against resistant bacterial strains, suggesting their potential use in developing new antimicrobial therapies .
Eigenschaften
Molekularformel |
C41H30O27 |
|---|---|
Molekulargewicht |
954.7 g/mol |
IUPAC-Name |
[(1S,8R,10S,11R,12S,13R,22S)-1,18,19,23,23-pentahydroxy-2,5,15-trioxo-10,11-bis[(3,4,5-trihydroxybenzoyl)oxy]-6,9,14,24-tetraoxapentacyclo[18.3.1.04,22.08,13.016,21]tetracosa-3,16,18,20-tetraen-12-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C41H30O27/c42-15-1-10(2-16(43)26(15)50)34(54)65-32-30-22(9-62-37(57)14-8-23(49)41(61)40(59,60)25(14)24-13(38(58)64-30)7-21(48)29(53)31(24)68-41)63-39(67-36(56)12-5-19(46)28(52)20(47)6-12)33(32)66-35(55)11-3-17(44)27(51)18(45)4-11/h1-8,22,25,30,32-33,39,42-48,50-53,59-61H,9H2/t22-,25-,30-,32+,33-,39+,41-/m1/s1 |
InChI-Schlüssel |
QFJVFTCFAZSXCY-KUZSCSPXSA-N |
SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C7=C6C8C(=CC(=O)C(C8(O)O)(O7)O)C(=O)O1)O)O |
Isomerische SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C7=C6[C@H]8C(=CC(=O)[C@](C8(O)O)(O7)O)C(=O)O1)O)O |
Kanonische SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C7=C6C8C(=CC(=O)C(C8(O)O)(O7)O)C(=O)O1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















